1-(2,6-Dimethylphenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

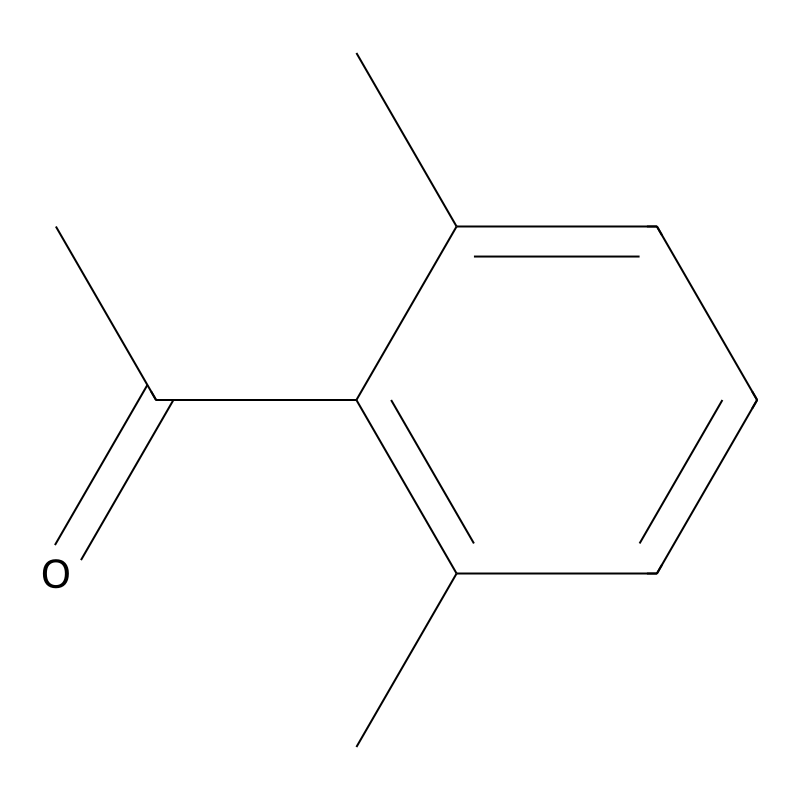

1-(2,6-Dimethylphenyl)ethanone, also known as 2,6-dimethylacetophenone, is an organic compound with the molecular formula . It features a ketone functional group and is characterized by a phenyl ring substituted at the 2 and 6 positions with methyl groups. This structure contributes to its unique chemical properties and reactivity. The compound is commonly used in the synthesis of various organic compounds and finds applications in the fragrance industry due to its pleasant aroma .

Synthesis and Characterization:

1-(2,6-Dimethylphenyl)ethanone, also known as p-cymene carbaldehyde, is an aromatic ketone. It is a relatively simple molecule with the chemical formula C₁₀H₁₂O. The synthesis of 1-(2,6-dimethylphenyl)ethanone has been reported in several scientific publications, with various methods employed [, ].

Potential Applications:

While there is limited published research specifically exploring the applications of 1-(2,6-dimethylphenyl)ethanone, its structural similarity to other aromatic ketones suggests potential applications in various scientific research fields:

- Organic synthesis: As a relatively simple aromatic ketone, 1-(2,6-dimethylphenyl)ethanone could serve as a starting material for the synthesis of more complex organic molecules. Its reactive carbonyl group can undergo various reactions, such as aldol condensation, Claisen condensation, and reductive amination [].

- Medicinal chemistry: Aromatic ketones, including some structurally similar to 1-(2,6-dimethylphenyl)ethanone, have been explored for their potential medicinal properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities [, ]. However, no specific research investigating the potential medicinal properties of 1-(2,6-dimethylphenyl)ethanone has been identified in the scientific literature.

- Material science: Aromatic ketones can be useful building blocks for the development of new materials with specific properties, such as polymers, liquid crystals, and optoelectronic materials [, ]. However, research exploring the use of 1-(2,6-dimethylphenyl)ethanone in material science applications is currently limited.

- Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Oxidation: While ketones are generally resistant to oxidation, under strong conditions, they may be oxidized to carboxylic acids.

- Reduction: This compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

- Condensation Reactions: It can participate in aldol condensation reactions, particularly when reacted with aldehydes or other ketones under basic conditions.

These reactions highlight its versatility as a building block in organic synthesis .

1-(2,6-Dimethylphenyl)ethanone exhibits various biological activities. Research indicates that it possesses antimicrobial properties and may exhibit cytotoxic effects against certain cancer cell lines. Its toxicity profile shows that it can cause skin irritation and is harmful if ingested, which necessitates careful handling during laboratory use . Additionally, its potential as a fragrance compound suggests it may have sensory effects that influence mood and behavior.

Several methods exist for synthesizing 1-(2,6-Dimethylphenyl)ethanone:

- Friedel-Crafts Acylation: This method involves the acylation of 2,6-dimethylphenol using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

- Oxidation of 2,6-Dimethylphenylmethanol: The corresponding alcohol can be oxidized using oxidizing agents such as chromic acid or potassium permanganate to yield the ketone.

- Rearrangement Reactions: Certain rearrangement reactions involving suitable precursors can also yield this compound.

These methods allow for the efficient production of 1-(2,6-Dimethylphenyl)ethanone in both laboratory and industrial settings .

1-(2,6-Dimethylphenyl)ethanone is utilized in various applications:

- Fragrance Industry: It is employed as a fragrance component in perfumes and cosmetics due to its pleasant scent.

- Flavoring Agent: The compound may also be used as a flavoring agent in food products.

- Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

These applications underscore its importance in both consumer products and industrial chemistry .

Several compounds share structural similarities with 1-(2,6-Dimethylphenyl)ethanone. These include:

- Acetophenone (1-Phenylethanone): Lacks methyl substitutions but shares the phenyl and ketone structure.

- 1-(2,4-Dimethylphenyl)ethanone: Similar structure with different methyl substitutions; exhibits different chemical properties.

- 1-(4-Methylphenyl)ethanone (p-Tolyl Ethanol): Contains a single methyl substitution on the phenyl ring.

Comparison TableCompound Name Structure Features Unique Characteristics 1-(2,6-Dimethylphenyl)ethanone Two methyl groups on the phenyl ring Exhibits specific biological activity Acetophenone No methyl substitutions More widely used as a solvent 1-(2,4-Dimethylphenyl)ethanone Methyl groups at different positions Different reactivity patterns 1-(4-Methylphenyl)ethanone One methyl group on phenyl Less complex biological interactions

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-(2,6-Dimethylphenyl)ethanone | Two methyl groups on the phenyl ring | Exhibits specific biological activity |

| Acetophenone | No methyl substitutions | More widely used as a solvent |

| 1-(2,4-Dimethylphenyl)ethanone | Methyl groups at different positions | Different reactivity patterns |

| 1-(4-Methylphenyl)ethanone | One methyl group on phenyl | Less complex biological interactions |

This comparison highlights the uniqueness of 1-(2,6-Dimethylphenyl)ethanone in terms of its specific methyl substitutions and associated properties .

The discovery of 1-(2,6-dimethylphenyl)ethanone is rooted in the broader exploration of acetophenone derivatives during the late 19th and early 20th centuries. While acetophenone itself was first synthesized in 1857 via benzoyl chloride and methyl zinc reactions, the systematic study of its substituted analogs gained momentum with advances in Friedel-Crafts acylation. The specific synthesis of 1-(2,6-dimethylphenyl)ethanone was reported in the mid-20th century, notably in a 1954 study by Schwartzman and Corson, who employed multi-step reactions involving 2-iodo-1,3-dimethylbenzene and acetaldehyde. Early interest in this compound stemmed from its structural resemblance to natural aromatic compounds and its potential as a building block for complex molecules.

Constitutional Formula (C₁₀H₁₂O)

Chemical Identification Systems

CAS Registry Number (2142-76-9)

Comparative Structural Analysis

Relationship to Acetophenone

1-(2,6-Dimethylphenyl)ethanone represents a disubstituted derivative of acetophenone, the parent aromatic ketone with molecular formula C₈H₈O [9]. The fundamental structural relationship involves the addition of two methyl groups to the benzene ring at positions ortho to the acetyl substituent [9]. While acetophenone maintains a planar configuration allowing optimal conjugation between the carbonyl group and the aromatic system, the dimethyl derivative experiences significant steric hindrance that disrupts this coplanarity [12] [9].

The parent acetophenone structure exhibits a ketone functional group directly attached to an unsubstituted benzene ring, providing a baseline for understanding the effects of methyl substitution [9]. The carbonyl carbon in acetophenone maintains high electrophilicity due to unimpeded conjugation with the aromatic π-system [9]. In contrast, 1-(2,6-Dimethylphenyl)ethanone shows reduced electrophilicity at the carbonyl center due to steric interference from the ortho methyl groups [12].

Structural Comparison with Isomeric Dimethylacetophenones

The family of dimethylacetophenone isomers demonstrates how substituent positioning profoundly influences molecular properties and behavior [13] [14] [12]. 1-(2,5-Dimethylphenyl)ethanone (CAS: 2142-73-6) exhibits different physical properties, including a significantly higher boiling point of 249°C at 760 mmHg compared to the 2,6-isomer [6] [15]. This difference reflects altered intermolecular interactions resulting from the different substitution pattern [15].

1-(2,4-Dimethylphenyl)ethanone (CAS: 89-74-7) shows intermediate properties with a boiling point of 228°C at atmospheric pressure [14] [16]. The 3,4-dimethyl isomer (CAS: 3637-01-2) represents another substitution pattern with distinct characteristics [14] . Each isomer maintains the same molecular formula C₁₀H₁₂O and molecular weight of 148.20 g/mol, yet exhibits unique physical and chemical properties based on substituent placement [13] [14] [15].

| Isomer | CAS Number | Boiling Point | Special Properties |

|---|---|---|---|

| 1-(2,6-Dimethylphenyl)ethanone | 2142-76-9 | 110-112°C (23 mmHg) | Reduced proton affinity |

| 1-(2,5-Dimethylphenyl)ethanone | 2142-73-6 | 249°C (760 mmHg) | Higher thermal stability |

| 1-(2,4-Dimethylphenyl)ethanone | 89-74-7 | 228°C (760 mmHg) | Intermediate properties |

| 1-(3,4-Dimethylphenyl)ethanone | 3637-01-2 | Variable | Meta/para substitution |

Effect of Methyl Substituent Positioning on Properties

The specific positioning of methyl groups at the 2,6-positions creates unique properties that distinguish this isomer from other dimethylacetophenone variants [12]. Most notably, 1-(2,6-Dimethylphenyl)ethanone exhibits a dramatically reduced proton affinity of 856 kilojoules per mole compared to other dimethylacetophenone isomers, which typically range between 872 and 880 kilojoules per mole [12]. This reduction results from the distortion of conjugation between the carbonyl double bond and the aromatic π-system caused by steric interference [12].

The ortho positioning of both methyl groups creates a sterically crowded environment around the acetyl group, forcing the carbonyl out of the aromatic plane [12]. This geometric distortion reduces the overlap between the carbonyl π-orbital and the aromatic π-system, thereby diminishing the stabilization of positive charge through mesomeric structures [12]. The steric effects also influence other properties, including reduced boiling point under vacuum conditions and altered reactivity patterns compared to less hindered isomers [8] [18].

1-(2,6-Dimethylphenyl)ethanone exists as a solid-liquid mixture at room temperature, exhibiting characteristics of both phases depending on environmental conditions [1]. The compound presents as a colorless to white/yellow solid or liquid [2], with its physical state being influenced by temperature fluctuations around its melting point. This dual-phase behavior is attributed to the compound's melting point being close to ambient temperature conditions.

The compound's molecular formula is C₁₀H₁₂O with a molecular weight of 148.20 g/mol [1] [3]. Its CAS Registry Number is 2142-76-9 [3], providing definitive identification in chemical databases. The substance is non-hygroscopic and demonstrates microcrystalline properties when in solid form [4].

Melting and Boiling Points

The melting point of 1-(2,6-Dimethylphenyl)ethanone has been reported with slight variations across different sources. The most reliable data indicates a melting point of 23.5-24.0°C [1] [5], with one source specifically reporting 23.5-23.7°C [1]. The NIST WebBook provides a precise value of 293.92 K (20.77°C) [3], establishing the compound's tendency to exist near the solid-liquid transition at room temperature.

The boiling point varies significantly depending on the atmospheric pressure conditions. At standard atmospheric pressure (760 mmHg), the compound boils at 225.1°C [1]. However, under reduced pressure conditions (23 mmHg), the boiling point decreases substantially to 110-112°C [5]. This pressure-dependent behavior is characteristic of organic compounds and provides valuable information for distillation and purification processes.

| Pressure Condition | Boiling Point (°C) | Reference |

|---|---|---|

| 760 mmHg (1 atm) | 225.1 | [1] |

| 23 mmHg | 110-112 | [5] |

| 20 mmHg | 144-148 | [6] |

Density and Viscosity

The density of 1-(2,6-Dimethylphenyl)ethanone has been consistently reported as 0.9821 g/cm³ at 25°C [1] [5]. This value positions the compound as slightly less dense than water, which is typical for organic aromatic compounds. The density measurement was obtained under standard temperature conditions and provides essential information for volumetric calculations and separation processes.

Dynamic viscosity data for the compound demonstrates significant temperature dependence, following the typical pattern of decreasing viscosity with increasing temperature. The viscosity values, calculated using the Joback method, range from 0.0017002 Pa·s at 303.85 K to 0.0002423 Pa·s at 518.71 K [7]. This temperature-dependent behavior is crucial for understanding the compound's flow properties and processing characteristics.

| Temperature (K) | Dynamic Viscosity (Pa·s) |

|---|---|

| 303.85 | 0.0017002 |

| 339.66 | 0.0010355 |

| 375.47 | 0.0006932 |

| 411.28 | 0.0004977 |

| 447.09 | 0.0003768 |

| 482.90 | 0.0002973 |

| 518.71 | 0.0002423 |

Solubility Characteristics

Solubility in Organic Solvents

1-(2,6-Dimethylphenyl)ethanone demonstrates excellent solubility in a wide range of organic solvents [4]. The compound is fully soluble in common organic solvents including ethanol, methanol, toluene, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) [4]. This broad solubility profile reflects the compound's organic nature and aromatic character, making it compatible with various organic reaction media and purification solvents.

The compound's solubility in benzene is expected to be good based on structural similarity and aromatic character [8]. However, solubility in non-polar aliphatic solvents such as hexane is expected to be more limited due to the presence of the polar carbonyl group.

Solubility in Aqueous Media

The compound exhibits poor solubility in water, consistent with its hydrophobic character [8]. The logarithmic water solubility (log S) has been calculated as -3.08 [7], indicating very limited aqueous solubility. This hydrophobic behavior is supported by the compound's partition coefficient (log P) of 2.506 [7], which classifies it as a moderately lipophilic substance.

The poor water solubility is attributed to the compound's aromatic structure combined with the presence of hydrophobic methyl substituents at the 2,6-positions of the phenyl ring. This structural arrangement reduces the compound's ability to form hydrogen bonds with water molecules, favoring partitioning into organic phases.

Thermodynamic Properties

The thermodynamic properties of 1-(2,6-Dimethylphenyl)ethanone have been determined through various experimental and computational methods. The enthalpy of formation in the gas phase is -148.72 kJ/mol [7], indicating the compound's relative stability. The enthalpy of fusion is 16.52 kJ/mol [7], representing the energy required for the solid-to-liquid phase transition.

The enthalpy of vaporization is 48.20 kJ/mol [7], reflecting the energy needed to convert the liquid to vapor phase. The Gibbs free energy of formation is -2.45 kJ/mol [7], indicating thermodynamic stability under standard conditions.

Critical properties include a critical temperature of 735.99 K [7], critical pressure of 3038.96 kPa [7], and critical volume of 0.493 m³/kmol [7]. These values provide essential information for understanding the compound's behavior at extreme conditions and for process design applications.

| Thermodynamic Property | Value | Units |

|---|---|---|

| Enthalpy of Formation (gas) | -148.72 | kJ/mol |

| Enthalpy of Fusion | 16.52 | kJ/mol |

| Enthalpy of Vaporization | 48.20 | kJ/mol |

| Gibbs Free Energy of Formation | -2.45 | kJ/mol |

| Critical Temperature | 735.99 | K |

| Critical Pressure | 3038.96 | kPa |

| Critical Volume | 0.493 | m³/kmol |

Heat capacity data demonstrates temperature dependence, with values ranging from 276.59 J/mol·K at 303.85 K to 345.38 J/mol·K at 518.71 K [7]. This increasing trend with temperature is typical for organic compounds and reflects increased molecular motion at higher temperatures.

Partition Coefficient and Lipophilicity

The octanol-water partition coefficient (log P) of 1-(2,6-Dimethylphenyl)ethanone is 2.506 [7], calculated using the Crippen method. This value places the compound in the moderately lipophilic category, indicating balanced hydrophobic and hydrophilic characteristics. The log P value suggests good oral bioavailability potential and compliance with Lipinski's Rule of Five for drug-like compounds.

The partition coefficient indicates that the compound will preferentially distribute into organic phases over aqueous phases, with a distribution ratio of approximately 320:1 in favor of the organic phase. This behavior has significant implications for membrane permeability, suggesting the compound can cross biological membranes with moderate efficiency.

From an environmental perspective, the log P value suggests potential for bioaccumulation in lipid-rich tissues. The compound's moderate lipophilicity indicates it may accumulate in fatty tissues and could exhibit persistence in biological systems. This property is relevant for environmental fate assessments and toxicological considerations.

Vapor Pressure and Volatility

The vapor pressure of 1-(2,6-Dimethylphenyl)ethanone at 25°C is 0.00237 mmHg [9], equivalent to 0.316 Pa. This relatively low vapor pressure classifies the compound as having low volatility, meaning it will not readily evaporate at room temperature conditions. The low vapor pressure is consistent with the compound's high boiling point and indicates persistence in the liquid phase.

The volatility classification as a low-volatility compound has several implications. The compound will exhibit slow evaporation rates and will tend to persist in environmental matrices. The Henry's Law constant is estimated to be low, indicating minimal tendency to partition from aqueous solutions into the gas phase.

Atmospheric lifetime is expected to be moderate to long due to the compound's low volatility. This characteristic suggests that once released into the environment, the compound will not rapidly volatilize and may require active remediation for removal from contaminated sites.

| Volatility Parameter | Value | Environmental Significance |

|---|---|---|

| Vapor Pressure (mmHg at 25°C) | 0.00237 | Low volatility |

| Vapor Pressure (Pa at 25°C) | 0.316 | Persistence in liquid phase |

| Evaporation Rate | Slow | Limited atmospheric dispersion |

| Henry's Law Constant | Low (estimated) | Minimal air-water partitioning |

Refractive Index and Optical Properties

The refractive index of 1-(2,6-Dimethylphenyl)ethanone is 1.5222 [5], measured at 589.3 nm (sodium D-line) at 20°C [5]. This value is typical for aromatic organic compounds and provides important information for optical identification and purity assessment. The refractive index reflects the compound's aromatic character and electron density distribution.

The compound is not optically active due to its symmetric substitution pattern, with methyl groups at the 2,6-positions creating a symmetrical molecular structure. This symmetry eliminates any potential for optical rotation, making the compound achiral.

Ultraviolet absorption characteristics are typical of aromatic ketones, with expected absorption maxima around 280-290 nm corresponding to π→π* transitions in the aromatic ring system. The molar absorptivity values are expected to be similar to other aromatic ketones, providing characteristic absorption patterns for analytical identification.

Infrared spectroscopic characteristics include a carbonyl stretch at approximately 1680 cm⁻¹, characteristic of aromatic ketones. Additional features include aromatic C-H stretching and methyl group vibrations, providing diagnostic information for structural confirmation.

| Optical Property | Value | Measurement Conditions |

|---|---|---|

| Refractive Index (nD) | 1.5222 | 589.3 nm, 20°C |

| UV Absorption (λmax) | ~280-290 nm | π→π* transition |

| Optical Rotation | None | Achiral compound |

| IR Carbonyl Stretch | ~1680 cm⁻¹ | Aromatic ketone |

The flash point of the compound is 116.8°C [9], indicating relatively high thermal stability and low fire hazard under normal handling conditions. This property is important for safe storage and handling procedures, particularly in industrial applications.